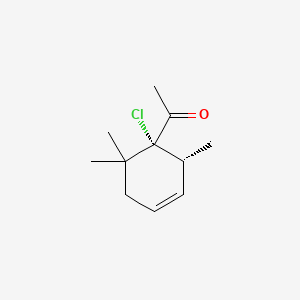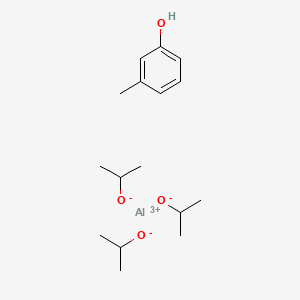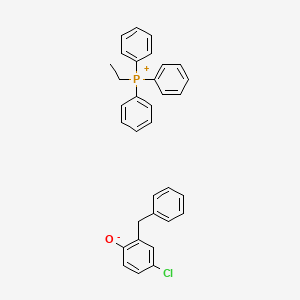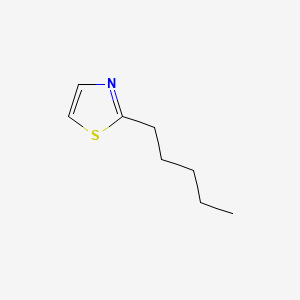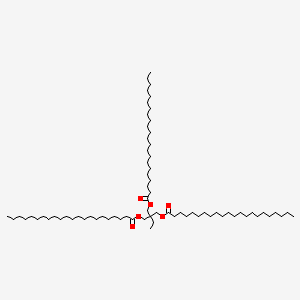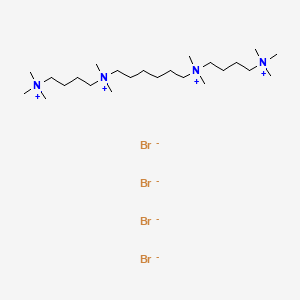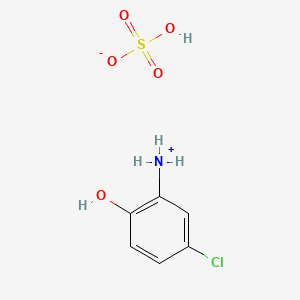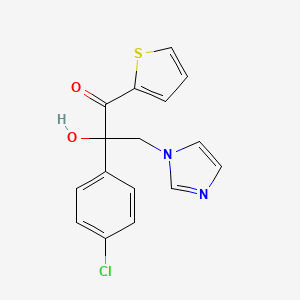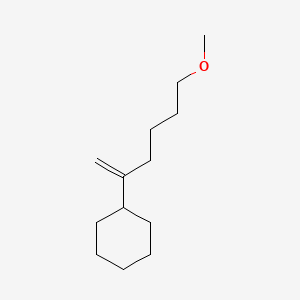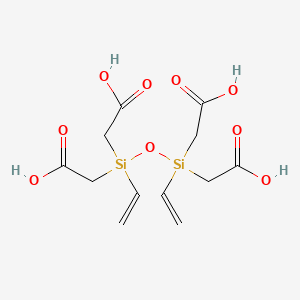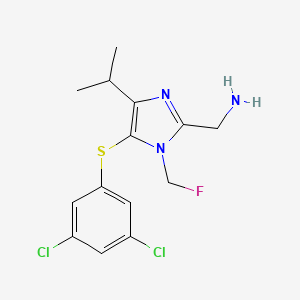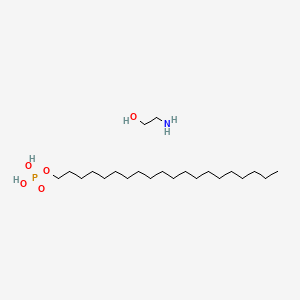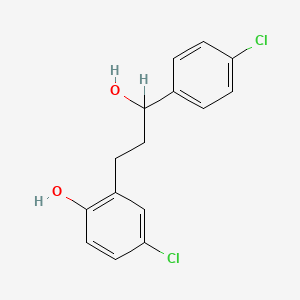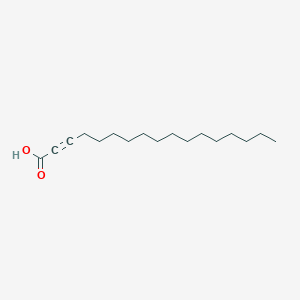
Heptadec-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadec-2-ynoic acid is a long-chain fatty acid with the molecular formula C17H30O2 It is characterized by the presence of a triple bond between the second and third carbon atoms in the heptadecyl chain
準備方法
Synthetic Routes and Reaction Conditions: Heptadec-2-ynoic acid can be synthesized through several methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid functionality. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ robust catalytic systems and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions: Heptadec-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond yields heptadecanoic acid.
Substitution: The terminal alkyne can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of heptadecanedioic acid.
Reduction: Formation of heptadecanoic acid.
Substitution: Formation of various substituted this compound derivatives.
科学的研究の応用
Heptadec-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its role in lipid metabolism and as a potential inhibitor of fatty acid desaturases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
作用機序
The mechanism of action of heptadec-2-ynoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in fatty acid metabolism, such as fatty acid desaturases. This inhibition can lead to alterations in lipid profiles and affect various cellular processes. The compound’s unique structure allows it to interact with enzyme active sites, thereby modulating their activity.
類似化合物との比較
Heptadec-2-ynoic acid can be compared with other long-chain fatty acids, such as:
Heptadecanoic acid: Lacks the triple bond and has different chemical reactivity.
Hexadec-2-ynoic acid: Similar structure but with one less carbon atom.
Octadec-2-ynoic acid: Similar structure but with one more carbon atom.
The presence of the triple bond in this compound distinguishes it from these similar compounds, contributing to its unique chemical properties and reactivity.
特性
CAS番号 |
2834-02-8 |
|---|---|
分子式 |
C17H30O2 |
分子量 |
266.4 g/mol |
IUPAC名 |
heptadec-2-ynoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-14H2,1H3,(H,18,19) |
InChIキー |
VHVMWCWIYITOLN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


